Gabexate
Overview
Description
Gabexate is a synthetic serine protease inhibitor primarily used as an anticoagulant. It is known to decrease the production of inflammatory cytokines and has been investigated for use in various medical conditions, including cancer, ischemia-reperfusion injury, and pancreatitis .
Mechanism of Action
Target of Action
Gabexate is a synthetic serine protease inhibitor . Its primary targets are kallikrein, plasmin, and thrombin . These are key components of the coagulation cascade, which is responsible for blood clotting. By inhibiting these targets, this compound can prevent the formation of fibrin, a protein that is essential for blood clot formation .
Mode of Action
This compound acts by binding to the active sites of kallikrein, plasmin, and thrombin, thereby inhibiting their activity . This prevents the formation of fibrin, which must be present and polymerized to form a clot . Additionally, this compound is known to decrease the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity . It is thought that this compound prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Biochemical Pathways
This compound affects the coagulation cascade by inhibiting key serine proteases involved in the process . It also impacts the inflammatory response by attenuating the activity of the NFkappaB and JNK pathways . This results in decreased production of inflammatory cytokines such as tumor necrosis factor-alpha .
Pharmacokinetics
It is known that this compound is a synthetic compound and is used therapeutically as an anticoagulant .
Result of Action
The inhibition of key serine proteases in the coagulation cascade by this compound prevents the formation of fibrin, thereby preventing blood clotting . Additionally, by attenuating the activity of the NFkappaB and JNK pathways, this compound decreases the production of inflammatory cytokines . This can help in conditions where inflammation plays a key role, such as pancreatitis .
Biochemical Analysis
Biochemical Properties
Gabexate plays a crucial role in biochemical reactions by inhibiting serine proteases such as kallikrein, plasmin, and thrombin . These enzymes are involved in the coagulation cascade, and their inhibition by this compound prevents the formation of fibrin, which is essential for blood clotting . Additionally, this compound interacts with nuclear factor kappa-B (NF-kappaB) and c-Jun N-terminal kinase (JNK) pathways, leading to a decrease in the production of inflammatory cytokines .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits the activation of NF-kappaB and activator protein-1 (AP-1) in human monocytes, leading to a reduction in tumor necrosis factor-alpha production . This inhibition results in decreased inflammation and apoptosis in cancer cells . This compound also reduces the activities of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of serine proteases such as kallikrein, plasmin, and thrombin . This binding prevents the hydrolytic activity of these enzymes, thereby inhibiting the coagulation cascade . This compound also prevents the proteolytic destruction of IkappaB, which deactivates NF-kappaB and interferes with AP-1 binding to DNA . This inhibition leads to a decrease in the production of inflammatory cytokines and other pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known to be stable and effective in reducing inflammation and coagulation in both in vitro and in vivo studies . Studies have shown that this compound can maintain its inhibitory effects on serine proteases and inflammatory pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits serine proteases and reduces inflammation without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including bleeding and other coagulation disorders . The LD50 of this compound in rats is 6480 mg/kg, indicating its relative safety at lower doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of serine proteases and the modulation of inflammatory pathways . It interacts with enzymes such as kallikrein, plasmin, and thrombin, as well as cofactors involved in the coagulation cascade . This compound also affects metabolic flux and metabolite levels by inhibiting key enzymes in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and proteins .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with serine proteases and other biomolecules . This compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its inhibitory effects on proteases and inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gabexate is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The process typically involves the following steps:
Esterification: Ethyl 4-hydroxybenzoate is reacted with 6-guanidinohexanoic acid in the presence of a dehydrating agent to form the ester linkage.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound often involves freeze-drying techniques to prepare this compound mesylate for injection. The process includes:
Dissolution: this compound mesylate is dissolved in a suitable solvent, often with mannitol as a stabilizer.
Freeze-Drying: The solution is freeze-dried to produce a stable, lyophilized product
Chemical Reactions Analysis
Types of Reactions: Gabexate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to its constituent acids and alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, this compound can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Strong oxidizing agents can oxidize this compound, though this is not a typical reaction for this compound.
Major Products:
Scientific Research Applications
Gabexate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study serine protease inhibition.
Biology: Investigated for its role in modulating inflammatory pathways and cytokine production.
Medicine: Primarily used in the treatment of acute pancreatitis, disseminated intravascular coagulation, and as an anticoagulant during hemodialysis
Industry: Utilized in the pharmaceutical industry for the development of therapeutic agents targeting protease-related conditions
Comparison with Similar Compounds
Nafamostat Mesilate: Another serine protease inhibitor used in similar medical conditions.
Sepimostat: A structurally related compound with similar inhibitory effects on serine proteases.
Gabexate’s unique properties and broad range of applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYIDJEEQRWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56974-61-9 (monomethanesulfonate) | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048566 | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gabexate inhibits kallikrein, plasmin, and thrombin by binding to their active sites. The inhibition of these components of the coagulation cascade ultimately prevents the formation of fibrin which must be present and polymerized to form a clot. Gabexate decreases the production of inflammatory cytokines by attenuating NFkappaB and c-Jun N-terminal kinase (JNK) pathway activity. The exact mechanism for this is unknown but it is thought that gabexate prevents the proteolyytic destruction of IkappaB which deactivates NFkappaB and interferes with activator protein 1 binding to DNA. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39492-01-8 | |
Record name | Gabexate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39492-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039492018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gabexate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12831 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gabexate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V7M9137X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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